molecular formula C13H15ClFN3OS B4603410 2-{[(4-fluorophenyl)methyl]sulfanyl}-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride

2-{[(4-fluorophenyl)methyl]sulfanyl}-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride

Cat. No.: B4603410
M. Wt: 315.79 g/mol
InChI Key: YIQFZCGYIKFOKL-UHFFFAOYSA-N
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Description

2-{[(4-fluorophenyl)methyl]sulfanyl}-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride is a chemical compound with the molecular formula C13H15ClFN3OS and a molecular weight of 315.79 g/mol This compound is known for its unique structure, which includes a 1,3,4-oxadiazole ring, a pyrrolidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring, followed by the introduction of the pyrrolidine and fluorophenyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can help achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-fluorophenyl)methyl]sulfanyl}-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

2-{[(4-fluorophenyl)methyl]sulfanyl}-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-fluorophenyl)methyl]sulfanyl}-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-5-pyrrolidin-2-yl-1,3,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3OS.ClH/c14-10-5-3-9(4-6-10)8-19-13-17-16-12(18-13)11-2-1-7-15-11;/h3-6,11,15H,1-2,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQFZCGYIKFOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NN=C(O2)SCC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-fluorophenyl)methyl]sulfanyl}-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride
Reactant of Route 2
2-{[(4-fluorophenyl)methyl]sulfanyl}-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride
Reactant of Route 3
Reactant of Route 3
2-{[(4-fluorophenyl)methyl]sulfanyl}-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride
Reactant of Route 4
2-{[(4-fluorophenyl)methyl]sulfanyl}-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride
Reactant of Route 5
2-{[(4-fluorophenyl)methyl]sulfanyl}-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride
Reactant of Route 6
2-{[(4-fluorophenyl)methyl]sulfanyl}-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride

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